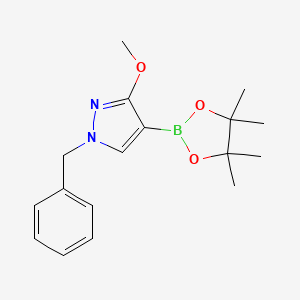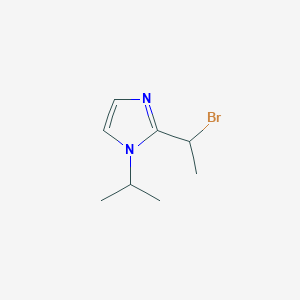![molecular formula C26H30NOP B13966897 1-[3-(Diphenylphosphoryl)-3-phenylpropyl]piperidine CAS No. 51713-16-7](/img/structure/B13966897.png)
1-[3-(Diphenylphosphoryl)-3-phenylpropyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl [alpha-(2-piperidinoethyl)benzyl]phosphine oxide is a chemical compound with the molecular formula C26H30NOP and a molecular weight of 403.5 g/mol . It is known for its unique structure, which includes a phosphine oxide group attached to a piperidine ring and a benzyl group. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of Diphenyl [alpha-(2-piperidinoethyl)benzyl]phosphine oxide typically involves the reaction of diphenylphosphine oxide with a suitable benzyl halide in the presence of a base. The reaction conditions often include the use of solvents such as toluene or dichloromethane and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Diphenyl [alpha-(2-piperidinoethyl)benzyl]phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The benzyl group can undergo substitution reactions with various nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Diphenyl [alpha-(2-piperidinoethyl)benzyl]phosphine oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with various metal ions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials and as a stabilizer in polymer chemistry.
Wirkmechanismus
The mechanism of action of Diphenyl [alpha-(2-piperidinoethyl)benzyl]phosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can act as a ligand, binding to metal ions and influencing their reactivity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially modulating enzyme activity and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Diphenyl [alpha-(2-piperidinoethyl)benzyl]phosphine oxide can be compared with other similar compounds, such as:
Triphenylphosphine oxide: Unlike Diphenyl [alpha-(2-piperidinoethyl)benzyl]phosphine oxide, triphenylphosphine oxide lacks the piperidine and benzyl groups, making it less versatile in certain applications.
Diphenylphosphine oxide: This compound is similar but does not have the additional piperidine and benzyl groups, which can affect its reactivity and applications.
Benzylphosphine oxide: This compound has a simpler structure and may not exhibit the same range of chemical and biological activities as Diphenyl [alpha-(2-piperidinoethyl)benzyl]phosphine oxide.
Eigenschaften
CAS-Nummer |
51713-16-7 |
|---|---|
Molekularformel |
C26H30NOP |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
1-(3-diphenylphosphoryl-3-phenylpropyl)piperidine |
InChI |
InChI=1S/C26H30NOP/c28-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26(23-13-5-1-6-14-23)19-22-27-20-11-4-12-21-27/h1-3,5-10,13-18,26H,4,11-12,19-22H2 |
InChI-Schlüssel |
RSZZRMNMNCTTKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid](/img/structure/B13966892.png)
![Benzyl 8-cyclopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13966898.png)


